(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704065-70-2
VCID: VC2748487
InChI: InChI=1S/C8H9BF2O3/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,8,12-13H,1H3
SMILES: B(C1=CC(=C(C=C1)OC)C(F)F)(O)O
Molecular Formula: C8H9BF2O3
Molecular Weight: 201.97 g/mol

(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid

CAS No.: 1704065-70-2

Cat. No.: VC2748487

Molecular Formula: C8H9BF2O3

Molecular Weight: 201.97 g/mol

* For research use only. Not for human or veterinary use.

(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid - 1704065-70-2

Specification

CAS No. 1704065-70-2
Molecular Formula C8H9BF2O3
Molecular Weight 201.97 g/mol
IUPAC Name [3-(difluoromethyl)-4-methoxyphenyl]boronic acid
Standard InChI InChI=1S/C8H9BF2O3/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,8,12-13H,1H3
Standard InChI Key JLKVLYGTGZAWBM-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)OC)C(F)F)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)OC)C(F)F)(O)O

Introduction

PropertyValue
CAS Number1704065-70-2
Molecular FormulaC₈H₉BF₂O₃
Molecular Weight201.97 g/mol
Structure TypeArylboronic acid
Functional GroupsDifluoromethyl, methoxy, boronic acid

Structural Features and Physical Properties

The molecular structure of (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid consists of a benzene ring substituted with three key functional groups: a difluoromethyl (-CHF₂) group at position 3, a methoxy (-OCH₃) group at position 4, and a boronic acid (-B(OH)₂) group. The presence of these functional groups contributes to the compound's unique reactivity profile and physical properties.

While specific physical data for this exact compound is limited in the literature, its properties can be estimated based on structurally similar compounds:

PropertyEstimated ValueBasis of Estimation
Physical AppearanceWhite to off-white solidBased on similar arylboronic acids
Boiling Point~350-370°C at 760 mmHgExtrapolated from 3-Bromo-4-methoxyphenylboronic acid (359.1±52.0°C)
Density~1.5-1.7 g/cm³Comparable to related methoxyphenylboronic acids
LogP~2.0-2.5Estimated based on related compounds

The difluoromethyl group imparts distinctive electronic properties to the molecule, influencing its reactivity and application potential. The electronegative fluorine atoms create a polarized C-F bond that affects the electronic distribution within the aromatic system .

Reactivity and Chemical Properties

The chemical behavior of (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid is governed by the electronic and steric effects of its functional groups.

Boronic Acid Reactivity

The boronic acid group readily participates in:

  • Transmetalation reactions in cross-coupling processes

  • Lewis acid-base interactions

  • Complexation with diols and other nucleophiles

  • Condensation reactions leading to boroxines under dehydrating conditions

Influence of Difluoromethyl Group

The difluoromethyl substituent imparts unique reactivity characteristics:

  • Moderate electron-withdrawing properties that influence the electron density of the aromatic ring

  • Lipophilic character that can enhance membrane permeability in biological applications

  • Potential hydrogen bond donor properties due to the relatively acidic C-H bond of the CHF₂ group

Methoxy Group Effects

The methoxy group contributes:

  • Electron-donating properties that partially counterbalance the electron-withdrawing effect of the difluoromethyl group

  • Potential sites for hydrogen bonding as an acceptor

  • Increased solubility in polar organic solvents

Applications in Organic Synthesis

(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid serves as a valuable building block in various synthetic transformations, particularly in carbon-carbon bond formation reactions.

Suzuki-Miyaura Cross-Coupling

The most significant application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds. This reaction proceeds through:

  • Oxidative addition of the aryl halide to a palladium(0) catalyst

  • Transmetalation involving the boronic acid

  • Reductive elimination to form the coupled product

The reaction typically requires:

  • Palladium catalyst (e.g., Pd₂dba₃, Pd(PPh₃)₄)

  • Base (K₂CO₃, Cs₂CO₃)

  • Ligands (e.g., Xantphos, triphenylphosphine)

  • Polar aprotic solvents (1,4-dioxane, THF, DMF)

Other Synthetic Applications

Additional applications include:

  • Formation of trifluoromethylated compounds via further fluorination

  • Synthesis of complex pharmaceutical intermediates

  • Preparation of functionalized materials for electronic applications

Pharmaceutical and Biological Applications

The unique structural features of (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid make it valuable in pharmaceutical research and development.

Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceutically active compounds, particularly those requiring:

  • Metabolic stability (conferred by the difluoromethyl group)

  • Specific binding interactions (mediated by the methoxy group)

  • Controlled lipophilicity (balanced by the polar boronic acid and lipophilic fluorine substituents)

Comparative Analysis with Related Compounds

Understanding the relationship between (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid and structurally similar compounds provides valuable insights into its chemical behavior and application potential.

Comparison with Positional Isomers

CompoundKey Structural DifferencesProperty Distinctions
(3-(Difluoromethyl)-5-methoxyphenyl)boronic acidMethoxy at 5-position instead of 4-positionDifferent electronic distribution on aromatic ring; altered hydrogen bonding pattern
(3,4-Difluoro-2-methoxyphenyl)boronic acidDifluoro substituents instead of difluoromethyl; methoxy at 2-positionMore electron-deficient aromatic system; different steric environment around boronic acid
(3,5-Difluoro-4-methoxyphenyl)boronic acidDifluoro substituents at 3,5-positions instead of difluoromethyl at 3-positionSymmetrical substitution pattern; potentially different reactivity profile

Effect of Substituent Patterns

The positioning of substituents significantly influences:

  • Acidity of the boronic acid group

  • Reactivity in cross-coupling reactions

  • Hydrogen bonding capabilities

  • Crystal packing in solid state

For instance, ortho-substituted boronic acids generally show lower acidity compared to meta- and para-substituted analogs due to steric and electronic effects .

Hazard CategoryPotential Concerns
Acute ToxicityMay cause irritation to skin, eyes, and respiratory system
FlammabilityTypically low flammability risk
ReactivityGenerally stable under normal conditions
EnvironmentalLimited data on environmental persistence and bioaccumulation

Future Research Directions

Expanding Synthetic Applications

Future research opportunities include:

  • Development of more efficient and selective synthetic routes

  • Exploration of novel coupling reactions

  • Investigation of stereochemical aspects in reactions involving this compound

Pharmaceutical Development

Promising areas for pharmaceutical applications include:

  • Design of novel fluorinated drug candidates

  • Development of targeted imaging agents

  • Creation of boron-containing therapeutics for neutron capture therapy

Material Science Applications

Potential applications in material science include:

  • Development of functional polymers

  • Creation of electronic materials with specific properties

  • Formulation of advanced coatings and adhesives

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